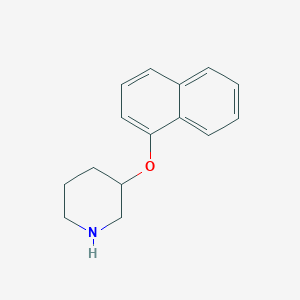

1-Naphthyl 3-piperidinyl ether

Description

The Piperidine (B6355638) Ring System as a Privileged Scaffold in Medicinal Chemistry

Current Research Landscape and Gaps in Understanding 1-Naphthyl 3-piperidinyl Ether

The current body of scientific literature on this compound is notably limited. While broader research exists on aryl piperidinyl ethers and naphthyl derivatives, specific and in-depth studies focusing exclusively on this compound are scarce. This lack of dedicated research presents a significant gap in our understanding of its unique chemical and biological properties. The historical context of its development is likely intertwined with the broader exploration of naphthyl-piperidine conjugates in pharmaceutical research. The synthesis of such compounds has been driven by the recognition that naphthyl groups can enhance biological activity. nih.gov However, without targeted investigations, the specific contributions of the 1-naphthyl and 3-piperidinyl ether arrangement remain largely speculative.

Rationale and Significance of Investigating this compound

The rationale for a focused investigation of this compound stems from the established biological significance of its constituent parts. The naphthyl group is known to be a feature in some non-covalent competitive inhibitors of viral proteases. nih.gov The piperidine ring is a well-established pharmacophore with a proven track record in successful drug molecules. acs.orglifechemicals.comnih.gov The ether linkage provides metabolic stability and specific conformational properties. The combination of these three components in a single, relatively unexplored molecule suggests a high potential for novel biological activity. A thorough investigation is warranted to elucidate its structure-activity relationships, identify potential biological targets, and ultimately determine its therapeutic or scientific value. Understanding the unique properties of this compound could pave the way for the design of new chemical probes or lead compounds for drug discovery.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-naphthalen-1-yloxypiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-2-8-14-12(5-1)6-3-9-15(14)17-13-7-4-10-16-11-13/h1-3,5-6,8-9,13,16H,4,7,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKHVEMXTPDLCNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90663042 | |

| Record name | 3-[(Naphthalen-1-yl)oxy]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90663042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946681-27-2 | |

| Record name | 3-(1-Naphthalenyloxy)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946681-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(Naphthalen-1-yl)oxy]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90663042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Naphthyl 3 Piperidinyl Ether and Its Derivatives

Retrosynthetic Strategies for the 1-Naphthyl 3-piperidinyl Ether Scaffold

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available, or easily synthesized precursors. For this compound, the most logical and common retrosynthetic disconnection is of the ether C-O bond. This bond can be disconnected in two ways, but one is far more synthetically viable.

Primary Disconnection (C-O Ether Bond): The most strategic disconnection breaks the bond between the piperidine (B6355638) ring and the ether oxygen. This leads to two key synthons: a nucleophilic 1-naphthoxide anion (derived from 1-naphthol) and an electrophilic 3-substituted piperidine, such as 3-halopiperidine or a piperidine with a good leaving group at the 3-position (e.g., a tosylate). This approach is synthetically favored because 1-naphthol (B170400) is an inexpensive and readily available starting material, and the subsequent etherification reactions are well-established. amazonaws.com

Secondary Disconnection (Piperidine Ring): A further retrosynthetic step involves the disconnection of the piperidine ring itself. The 3-hydroxypiperidine (B146073) precursor, for instance, can be retrosynthetically cleaved to an acyclic amino alcohol, such as a 5-amino-1,3-pentanediol derivative or a related linear precursor that can be cyclized. google.commdpi.com This highlights that the synthesis can also commence from acyclic starting materials to first construct the heterocyclic ring, which is then coupled with the naphthyl component.

This analysis lays the groundwork for the two major synthetic challenges: forming the naphthyl ether linkage and constructing the functionalized piperidine ring.

Formation of the Naphthyl Ether Linkage

The formation of the ether bond between the electron-rich naphthalene (B1677914) ring and the aliphatic piperidine ring is the central transformation in the synthesis. Several methods, from classical nucleophilic substitution to modern transition-metal catalysis, can achieve this.

The Williamson ether synthesis, a robust and time-honored method, is the most direct approach for preparing this compound. wikipedia.org This SN2 reaction involves the nucleophilic attack of a naphthoxide ion on an alkyl halide. masterorganicchemistry.comyoutube.com In this case, 1-naphthol is deprotonated by a base to form the highly nucleophilic 1-naphthoxide, which then displaces a halide from a 3-halopiperidine derivative.

A representative procedure involves the reaction of 1-naphthol with 3-chloropiperidine (B1606579) and a base like potassium carbonate in a polar aprotic solvent such as N,N-dimethylformamide (DMF) at elevated temperatures. An alternative, high-yielding approach utilizes a stronger base, potassium tert-butoxide, to ensure complete deprotonation of 1-naphthol, which can drive the reaction to completion with minimal side products.

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| K₂CO₃ | DMF | 100 | 12 | Moderate | |

| K-OtBu | DMF/DMSO | Not specified | Not specified | up to 96 | |

| NaOH | Acetonitrile (B52724)/DMF | 50-100 | 1-8 | 50-95 (general) | byjus.com |

Table 1: Comparison of reaction conditions for the Williamson ether synthesis of this compound.

The choice of base and solvent is critical to the success of the reaction, with polar aprotic solvents like DMF or DMSO being preferred as they effectively solvate the cation of the base while not interfering with the nucleophile. byjus.com

Modern organic synthesis offers powerful alternatives to the classical Williamson method, particularly through transition-metal catalysis. scispace.com These reactions often proceed under milder conditions and can tolerate a wider range of functional groups. Copper- and palladium-catalyzed cross-coupling reactions are the most prominent for the formation of aryl ethers. organic-chemistry.orgorganic-chemistry.org

Palladium-Catalyzed Synthesis: Palladium catalysts, particularly those employing bulky biarylphosphine ligands, are highly effective for coupling aryl halides with alcohols. organic-chemistry.org For the synthesis of this compound, this would typically involve the coupling of a naphthyl halide or triflate with 3-hydroxypiperidine. While direct examples for this specific ether are scarce, analogous palladium-catalyzed allylic etherifications of 1-naphthol have been reported with high efficiency, demonstrating the viability of the naphthol moiety in such couplings. frontiersin.orgrsc.org

Copper-Catalyzed Synthesis: The Ullmann condensation, a copper-catalyzed reaction, is a classic method for forming aryl ethers. researchgate.net Modern protocols use copper(I) or copper(II) salts with various ligands to couple alcohols with aryl halides. nih.govacs.org For instance, copper(II) acetate (B1210297) has been used to catalyze the etherification of aliphatic alcohols with potassium aryltrifluoroborate salts. nih.gov This approach could be adapted by coupling 3-hydroxypiperidine with a suitable naphthyl-boron species.

| Metal Catalyst | Ligand | Reactants | Base/Additive | Reference(s) |

| PdCl₂(dppf) | dppf | 1-Naphthol, Vinyl Ethylene Carbonate | Cs₂CO₃ | frontiersin.org |

| Cu(OAc)₂ | 4-(dimethylamino)pyridine | Aliphatic alcohols, Potassium aryltrifluoroborates | 4 Å molecular sieves | nih.gov |

| CuI | N,N-dimethylglycine | Aryl iodides, Aliphatic alcohols | K₃PO₄ | researchgate.net |

Table 2: Examples of relevant transition-metal catalyzed systems for aryl ether formation.

These catalytic methods provide valuable alternative routes that can sometimes overcome the limitations of the Williamson synthesis, such as the need for harsh basic conditions.

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for ether synthesis. chemistryforsustainability.org These approaches focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency.

For the Williamson synthesis of aryl ethers, several green alternatives have been explored:

Aqueous Micellar Media: Using surfactants in water can create micelles that act as microreactors, allowing reactions between hydrophobic substrates to occur in an aqueous medium. This avoids the use of volatile and often toxic organic solvents. scispace.comresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings. benthamdirect.com This technique has been successfully applied to the Williamson ether synthesis.

Alternative Solvents: The use of greener solvents, such as ionic liquids or deep eutectic solvents (DES), is another strategy to reduce the environmental impact of the synthesis. chemistryforsustainability.org Catalytic versions of the Williamson synthesis have also been developed to use less hazardous alkylating agents at high temperatures, avoiding the production of salt byproducts. acs.org

These green methodologies are directly applicable to the synthesis of this compound, offering pathways with reduced environmental footprints.

Construction and Functionalization of the Piperidine Ring

Intramolecular cyclization is a powerful strategy for constructing the piperidine ring from acyclic precursors. mdpi.comacs.org These reactions often offer high levels of stereochemical control.

Cyclization of Amino Alcohols and Halides: A straightforward approach involves the intramolecular cyclization of a linear chain containing an amine and a suitable leaving group. For example, 5-halo-2-hydroxypentylamine can undergo intramolecular nucleophilic substitution in the presence of a base to form 3-hydroxypiperidine. google.com Similarly, N-halosuccinimide-induced cyclization of N-substituted 4-pentenylamines can yield 5-halo-piperidines, which can be further functionalized. researchgate.net

Reductive Cyclization: An intramolecular reductive cyclization of a keto-azide intermediate has been used to construct a 2,3,6-trisubstituted piperidine skeleton, demonstrating a method to form the ring while installing a hydroxyl group at the 3-position. nih.gov

Aza-Prins Cyclization: The reaction of halogen-substituted homoallylic sulfonamides with aldehydes, mediated by a Lewis acid, can lead to the formation of 4-halopiperidines via an aza-Prins cyclization. rsc.orgrsc.org While this yields a 4-substituted piperidine, the principle of using cyclization to install a halide is a key strategy.

Cyclization from Chiral Precursors: Enantiopure 3-hydroxypiperidines can be synthesized from chiral starting materials. One method involves the base-promoted intramolecular cyclization of enantiopure sulfinyl dienyl amines. acs.orgnih.gov Another approach starts from (S)-epichlorohydrin, which undergoes a series of reactions including Grignard addition and multiple intramolecular cyclizations to yield (S)-3-hydroxypiperidine. patsnap.com A different strategy utilizes (S)-4,5-dihydroxy valeronitrile, derived from a chiral pool, which is cyclized via Raney's nickel hydrogenation to give (S)-3-hydroxypiperidine. google.com

These diverse cyclization strategies provide a robust toolbox for accessing the crucial 3-substituted piperidine intermediates required for the final assembly of this compound.

Stereoselective Approaches to 3-Substituted Piperidines

The synthesis of enantiomerically pure or enriched 3-substituted piperidines is a significant challenge in organic chemistry, driven by the prevalence of this structural motif in pharmacologically active compounds. Various stereoselective strategies have been developed to control the stereochemistry at the C3 position of the piperidine ring. These methods can be broadly categorized into substrate-controlled, auxiliary-controlled, and catalyst-controlled processes.

One prominent strategy involves the use of chiral auxiliaries to induce facial selectivity in reactions on a prochiral piperidine precursor. For instance, N-galactosylated 2-pyridone derivatives can be employed to achieve stereoselective synthesis. znaturforsch.comresearchgate.net After N-galactosylation and subsequent O-silylation, the resulting activated pyridinium (B92312) intermediate undergoes nucleophilic addition with high regio- and stereoselectivity. znaturforsch.com Subsequent manipulation of the enolate derived from the resulting N-galactosyl-2-piperidones allows for the stereoselective introduction of substituents at the 3-position. znaturforsch.com

Asymmetric hydrogenation of substituted pyridine (B92270) precursors is another powerful tool. The use of chiral catalysts, such as those based on rhodium or iridium, can effectively reduce the pyridine ring to a piperidine with high enantioselectivity. This approach is particularly effective for creating piperidines with substituents that are stable to hydrogenation conditions. nih.gov For example, 3-substituted piperidines bearing partially fluorinated groups have been synthesized effectively using a rhodium catalyst under mild conditions. nih.gov

Diastereoselective cyclization reactions are also frequently employed. Intramolecular reactions, such as the aza-Michael reaction, can establish the piperidine ring with defined stereocenters. nih.govmdpi.com The stereochemical outcome is often dictated by the pre-existing stereocenters in the acyclic precursor. For example, the asymmetric synthesis of piperidines can be achieved through the nitro-Mannich reaction followed by a diastereoselective reductive cyclization, where the initial Mannich reaction controls the stereochemistry. mdpi.com Furthermore, ring transformation strategies, such as the rearrangement of 2-(2-mesyloxyethyl)azetidines, can yield cis-3,4-disubstituted piperidines stereoselectively. acs.org

The 1,4-conjugate addition of organometallic reagents to chiral α,β-unsaturated piperidine derivatives, such as N-enoylsultams or esters derived from chiral alcohols, offers another route to control the stereochemistry at both C3 and C4 positions. google.com

Table 1: Comparison of Stereoselective Synthetic Methods for 3-Substituted Piperidines

| Synthetic Strategy | Key Features | Example Precursor/Reagent | Outcome | Citations |

| Chiral Auxiliary Control | Use of a removable chiral group to direct stereoselective reactions. | N-galactosyl-2-pyridone derivative | High regio- and stereoselectivity in nucleophilic additions. | znaturforsch.comresearchgate.net |

| Asymmetric Hydrogenation | Catalytic reduction of a pyridine ring using a chiral catalyst. | Substituted pyridines with a Rhodium(I) catalyst. | Enantiomerically enriched substituted piperidines. | nih.gov |

| Diastereoselective Cyclization | Intramolecular cyclization of a precursor with existing stereocenters. | Amino acetals from nitro-Mannich reaction. | Diastereomerically pure piperidines. | mdpi.com |

| Conjugate Addition | 1,4-addition of nucleophiles to chiral unsaturated piperidines. | Aryl Grignards and chiral 3,4-unsaturated-3-piperidine esters. | Controlled stereochemistry at C3 and C4. | google.com |

| Ring Transformation | Rearrangement of a smaller heterocyclic ring into a piperidine. | 2-(2-Mesyloxyethyl)azetidines | Stereoselective formation of cis-3,4-disubstituted piperidines. | acs.org |

Introduction of N-Substituents on the Piperidine Ring

The nitrogen atom of the piperidine ring provides a convenient handle for structural modification, allowing for the introduction of a wide array of substituents that can significantly influence the molecule's properties. The methods for introducing these N-substituents are based on standard reactions for the functionalization of secondary amines. google.com The choice of method depends on the chemical nature of the desired substituent. google.com

N-Alkylation: This is a common method for introducing alkyl groups onto the piperidine nitrogen. It typically involves the reaction of the parent piperidine with an alkyl halide (e.g., alkyl chloride, bromide, or iodide) in the presence of a base to neutralize the hydrogen halide formed during the reaction. For instance, 1-methylpiperidines have been prepared, and these derivatives show high affinity for certain biological targets. nih.gov

Reductive Amination: This two-step, often one-pot, procedure involves the reaction of the piperidine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding N-substituted piperidine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (STAB). This method is widely applicable for preparing N-benzyl, N-propyl, and other N-alkyl derivatives. nih.govacs.org

N-Acylation: Acyl groups can be introduced by reacting the piperidine with an acylating agent such as an acid chloride or an acid anhydride. This reaction typically proceeds in the presence of a base or under Schotten-Baumann conditions to yield an N-acylpiperidine (an amide). This method is used to prepare compounds like N-phenyl-N-(4-piperidinyl)amides. google.com

Other N-Substitutions: Other functional groups can also be installed. For example, N-aryl substituents can be introduced via transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. Sulfonyl groups, like a tosyl moiety, can be added by reacting the piperidine with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base. nih.gov

Total Synthesis of this compound

The total synthesis of this compound is most directly achieved through a nucleophilic substitution reaction, specifically a variation of the Williamson ether synthesis. This classical and robust method remains a primary route for constructing aryl ethers.

The representative procedure involves the reaction between 1-naphthol and a suitable 3-substituted piperidine derivative where the substituent is a good leaving group, such as a halide. A common precursor is 3-chloropiperidine or its corresponding salt.

In a typical synthesis, 1-naphthol is treated as the nucleophile. It is deprotonated by a base to form the more nucleophilic naphthoxide ion. The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF), which is well-suited to facilitate Sₙ2 reactions. A common base used for this purpose is potassium carbonate (K₂CO₃). The mixture is heated to drive the reaction to completion, with a representative condition being 100 °C for several hours.

The reaction proceeds as follows:

Deprotonation: The phenolic hydroxyl group of 1-naphthol is deprotonated by potassium carbonate to form the potassium 1-naphthoxide salt.

Nucleophilic Attack: The resulting naphthoxide anion then acts as a nucleophile, attacking the carbon atom bearing the chlorine atom on the 3-chloropiperidine ring.

Displacement: The chloride ion is displaced in an Sₙ2 reaction, forming the C-O ether linkage and yielding this compound and potassium chloride as a byproduct.

After the reaction is complete, a standard aqueous workup is performed to remove the inorganic salts and the solvent. The crude product is then purified, typically by extraction with an organic solvent like ethyl acetate followed by recrystallization or column chromatography to yield the pure compound.

Synthesis of Structurally Modified this compound Analogs

The synthesis of structurally modified analogs of this compound allows for the exploration of structure-activity relationships. Modifications can be introduced on the naphthalene core, the piperidine ring, or the ether linkage.

Modification of the Naphthalene Moiety: The aromatic core can be altered. For example, naphthalene-1,4-dione analogs have been synthesized by reacting 2-chloro- or 2-bromonaphthalene-1,4-dione (B50910) with various amines, including piperidine, in the presence of a base like triethylamine (B128534) or potassium carbonate. rsc.org This changes the oxidation state and substitution pattern of the naphthyl system. In other cases, the naphthalene ring system is replaced entirely, for example with a benzophenone (B1666685) scaffold to create benzophenone-N-ethyl piperidine ether analogues. researchgate.net

Modification of the Piperidine Ring and its Linkage: Analogs with different substitution patterns or connectivities on the piperidine ring are common. A simple modification involves changing the attachment point on the piperidine ring or altering the linkage. For instance, 1-[2-(1-Naphthoxy)ethyl]piperidine, which incorporates an ethyl linker between the naphthoxy group and the piperidine nitrogen, was synthesized by reacting 2-bromoethyl 1-naphthyl ether with piperidine. sci-hub.se Another structural isomer, 2-(1-Naphthyl)piperidine, where the naphthalene ring is directly connected to the piperidine via a C-N bond, was prepared by reacting 1-naphthylmagnesium bromide with 6-methoxy-2,3,4,5-tetrahydropyridine, followed by reduction of the resulting intermediate. google.com

More complex analogs have also been developed. For example, a series of compounds were synthesized where a 3,4-dimethyl-4-(3-hydroxyphenyl)piperidinyl]methyl moiety was coupled to various complex scaffolds, such as 6-hydroxy-2-naphthoic acid, to produce elaborate structures. nih.gov This was achieved using standard peptide coupling reagents like BOP (benzotriazole-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate). nih.gov

Table 2: Examples of Synthesized Analogs of this compound

| Analog Name/Description | Key Structural Modification | Synthetic Precursors | Citation |

| 2-Amino-3-(piperidin-1-yl)naphthalene-1,4-dione | Naphthoquinone core instead of naphthalene; C-N bond at C3. | 2-Bromonaphthalene-1,4-dione, Piperidine | rsc.org |

| 1-[2-(1-Naphthoxy)ethyl]piperidine | Ethyl linker between naphthoxy oxygen and piperidine nitrogen. | 2-Bromoethyl 1-naphthyl ether, Piperidine | sci-hub.se |

| 2-(1-Naphthyl)piperidine | Direct C-N bond between naphthalene and piperidine. | 1-Naphthylmagnesium bromide, 6-Methoxy-2,3,4,5-tetrahydropyridine | google.com |

| Benzophenone-N-ethyl piperidine ether analogues | Benzophenone core instead of naphthalene; N-ethyl substitution. | Substituted benzophenones, N-ethyl piperidine derivatives | researchgate.net |

| 6-Hydroxy-N-((3R,4R)-1-(((S)-1-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)methyl)-2-methylpropyl)carbamoyl)naphthalen-2-yl)benzamide | Complex amide linkage; highly substituted piperidine. | 6-Hydroxy-2-naphthoic acid, 3-{1-[(2S)-amino-3-methylbutyl]-(3R,4R)-dimethyl-4-piperidinyl}phenol | nih.gov |

Advanced Analytical Techniques for Structural Elucidation and Characterization of 1 Naphthyl 3 Piperidinyl Ether

Spectroscopic Analysis for Definitive Structural Assignment

Spectroscopic methods probe the interaction of electromagnetic radiation with the molecule, revealing information about its electronic structure, functional groups, and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-Naphthyl 3-piperidinyl ether, a combination of 1D (¹H, ¹³C) and 2D NMR experiments is essential for complete structural assignment.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The predicted spectrum for this compound would show distinct regions for the aromatic naphthyl protons and the aliphatic piperidine (B6355638) protons.

Naphthyl Protons: The seven protons on the naphthalene (B1677914) ring are expected to appear as a series of complex multiplets in the downfield region, typically between δ 7.0 and 8.5 ppm. rsc.orgmdpi.com The exact chemical shifts and coupling patterns depend on the electronic effect of the ether linkage.

Piperidine Protons: The protons on the piperidine ring would appear in the upfield region. The proton at the C3 position, being attached to the electronegative oxygen atom (H-3), is expected to be the most downfield of the aliphatic signals, likely appearing as a multiplet around δ 4.0-4.5 ppm. The protons on the carbons adjacent to the nitrogen (H-2 and H-6) would likely resonate between δ 2.5 and 3.5 ppm. arkat-usa.orgrsc.org The remaining methylene (B1212753) protons (H-4, H-5) would appear as complex multiplets further upfield, generally between δ 1.5 and 2.5 ppm. rsc.org The N-H proton would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound (C₁₅H₁₇NO), 15 distinct signals are expected in a proton-decoupled spectrum, assuming no molecular symmetry.

Aromatic Carbons: The ten carbons of the naphthyl ring will produce signals in the aromatic region (δ 105-155 ppm). The carbon atom directly attached to the ether oxygen (C-1) is expected to be the most downfield, around δ 155 ppm, due to the deshielding effect of the oxygen. rsc.orgjocpr.com

Piperidine Carbons: The five carbons of the piperidine ring will appear in the aliphatic region. The carbon bearing the ether linkage (C-3) would be significantly deshielded, with a predicted chemical shift in the range of δ 70-80 ppm. The carbons adjacent to the nitrogen (C-2 and C-6) would resonate around δ 45-55 ppm, while the other methylene carbons (C-4 and C-5) would be found further upfield (δ 20-35 ppm). znaturforsch.comasianpubs.org

2D and Solid-State NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for the definitive assignment of all proton and carbon signals by establishing ¹H-¹H and ¹H-¹³C correlations through bonds. mdpi.com Solid-State NMR could provide information about the conformation and packing of the molecule in the crystalline state, but this is a highly specialized technique and data for this specific compound are not commonly available.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical ranges for similar structural motifs.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Naphthyl-H | 7.0 - 8.5 (multiplets) | - |

| Naphthyl-C | - | 105 - 135 |

| Naphthyl-C1 (Ar-O) | - | ~155 |

| Piperidine-H3 (CH-O) | 4.0 - 4.5 (multiplet) | 70 - 80 |

| Piperidine-H2, H6 | 2.5 - 3.5 (multiplets) | 45 - 55 |

| Piperidine-H4, H5 | 1.5 - 2.5 (multiplets) | 20 - 35 |

| Piperidine-NH | Variable (broad singlet) | - |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. These two methods are complementary; IR spectroscopy is more sensitive to polar bonds, while Raman spectroscopy is more sensitive to non-polar bonds. acs.org

Aromatic C-H and C=C Vibrations: The naphthalene ring will exhibit characteristic aromatic C-H stretching vibrations just above 3000 cm⁻¹ and a series of C=C stretching bands in the 1500-1620 cm⁻¹ region. jocpr.comnih.gov

Ether Linkage: The most diagnostic peak for the ether functionality is the strong, asymmetric C-O-C stretching vibration, which is expected in the 1200-1270 cm⁻¹ range for an aryl-alkyl ether. jocpr.comcsic.es This band is typically very prominent in the IR spectrum.

Aliphatic C-H Vibrations: The piperidine ring will show aliphatic C-H stretching bands in the 2850-2960 cm⁻¹ region.

N-H Vibration: The secondary amine of the piperidine ring will have an N-H stretching vibration, typically appearing as a moderate, somewhat broad band in the 3300-3500 cm⁻¹ region in the IR spectrum.

Table 2: Key IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Naphthyl | Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Naphthyl | Aromatic C=C Stretch | 1500 - 1620 | Medium-Strong |

| Ether | Aryl-O-Alkyl C-O-C Stretch | 1200 - 1270 | Strong |

| Piperidine | Aliphatic C-H Stretch | 2850 - 2960 | Medium-Strong |

| Piperidine | N-H Stretch | 3300 - 3500 | Medium, Broad |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, and it is particularly useful for analyzing compounds with chromophores, such as conjugated π-systems. libretexts.orguu.nl The primary chromophore in this compound is the naphthalene ring.

The electronic spectrum of naphthalene typically shows intense π→π* transitions at wavelengths below 250 nm and a second, more structured and less intense band between 250 and 300 nm. libretexts.org The ether oxygen atom attached to the ring acts as an auxochrome, a group that modifies the absorption of the chromophore. Its lone pair of electrons can conjugate with the aromatic system, typically causing a bathochromic shift (a shift to longer wavelengths) and an increase in absorption intensity. msu.edu Therefore, this compound is expected to show characteristic absorption maxima shifted to wavelengths slightly longer than those of unsubstituted naphthalene.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of a compound with high accuracy.

The molecular formula of this compound is C₁₅H₁₇NO, which corresponds to a monoisotopic mass of 227.1310 Da. HRMS analysis would be expected to yield a measured mass that matches this theoretical value to within a few parts per million (ppm), thus confirming the molecular formula. rsc.org

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Key fragmentation pathways for this molecule would include:

Molecular Ion (M⁺·): The molecular ion peak should be observed at m/z = 227. As per the nitrogen rule, the odd nominal mass is consistent with the presence of a single nitrogen atom. libretexts.org

Alpha-Cleavage: Cleavage of the carbon-carbon bonds adjacent to the nitrogen atom in the piperidine ring is a common fragmentation pathway for amines. libretexts.org

Ether Bond Cleavage: Scission of the ether bonds can occur in two ways: cleavage of the C(naphthyl)-O bond to potentially yield a naphthoxy ion (m/z 143) or cleavage of the O-C(piperidine) bond. Rupture of the piperidine ring itself is also a likely fragmentation pathway.

Chromatographic Separations for Purity and Isomer Analysis

Chromatographic techniques are essential for separating the compound of interest from impurities, starting materials, and byproducts, thereby assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity analysis of non-volatile organic compounds. A reversed-phase HPLC (RP-HPLC) method is most suitable for this compound.

Method Development: A typical method would utilize a C18 stationary phase column. nih.govnih.gov Due to the basic nature of the piperidine nitrogen, the mobile phase composition is critical to achieve good peak shape and retention. Common mobile phases consist of acetonitrile (B52724) or methanol (B129727) mixed with an aqueous solution. To prevent peak tailing, an acidic modifier like 0.1% formic acid or 0.1% trifluoroacetic acid is often added to the mobile phase to ensure the amine is consistently protonated. nih.gov Alternatively, a buffer at a basic pH (e.g., pH 9-10) can be used to analyze the compound in its neutral form. libretexts.org

Detection: The strong UV absorbance of the naphthalene chromophore makes UV detection an ideal choice. The detection wavelength would be set at one of the absorption maxima (e.g., ~280 nm) identified by UV-Vis spectroscopy for optimal sensitivity. wur.nl

Method Validation: For quantitative applications, the developed HPLC method would be rigorously validated according to established guidelines. This includes assessing its specificity, linearity, accuracy, precision, and determining the limit of detection (LOD) and limit of quantitation (LOQ). nih.govufrgs.br

Table 3: General HPLC Conditions for Analysis of this compound

| Parameter | Condition |

|---|---|

| Mode | Reversed-Phase (RP-HPLC) |

| Column | C18, e.g., 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile and Water (containing 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~280 nm |

| Column Temperature | 25-40 °C |

Gas Chromatography (GC) for Volatile Byproducts and Impurities

Gas Chromatography (GC) is a powerful analytical technique used to separate and identify volatile and thermally stable compounds within a mixture. sigmaaldrich.com In the context of synthesizing this compound, GC, particularly when coupled with Mass Spectrometry (GC-MS), is indispensable for detecting and quantifying volatile byproducts and residual impurities. The synthesis of this ether typically involves the reaction of 1-naphthol (B170400) with a substituted piperidine, such as 3-chloropiperidine (B1606579), often in the presence of a base and a high-boiling point solvent.

Potential impurities that can be monitored using GC include:

Unreacted Starting Materials: Residual 1-naphthol and the piperidine reactant.

Solvent Residues: Trace amounts of solvents used during the reaction and purification, such as dimethylformamide (DMF), ethyl acetate (B1210297), or isopropanol. researchgate.net

Side-Reaction Products: Small molecules formed through alternative reaction pathways.

The analytical procedure involves dissolving a sample of the synthesized compound in a suitable solvent and injecting it into the gas chromatograph. sigmaaldrich.com An inert carrier gas (mobile phase) transports the vaporized sample through a capillary column containing a stationary phase. sigmaaldrich.com Separation is achieved based on the differential partitioning of the analytes between the two phases, which is influenced by their boiling points and polarity. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in shorter retention times. A detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), records the signal as each component elutes. sigmaaldrich.com GC-MS provides definitive identification by furnishing the mass spectrum of each separated impurity, which serves as a molecular fingerprint.

A typical GC analysis for purity assessment would involve a temperature-programmed oven to ensure the efficient elution of compounds with a range of boiling points. bibliotekanauki.pl The findings from such an analysis are critical for optimizing the reaction and purification protocols to ensure the high purity of the final compound.

Table 1: Hypothetical GC-MS Data for Impurity Analysis of this compound

| Component | Retention Time (min) | Method of Identification | Potential Source |

| Ethyl Acetate | 3.5 | MS Library Match | Extraction Solvent |

| 3-Chloropiperidine | 8.2 | MS Library Match | Starting Material |

| 1-Naphthol | 12.7 | MS Library Match | Starting Material |

| This compound | 18.5 | MS of Synthesized Standard | Main Product |

Chiral Chromatography for Enantiomeric Purity Assessment

The structure of this compound contains a chiral center at the third carbon of the piperidine ring. This gives rise to two non-superimposable mirror images known as enantiomers, (R)-1-Naphthyl 3-piperidinyl ether and (S)-1-Naphthyl 3-piperidinyl ether. As enantiomers often exhibit different pharmacological activities, it is crucial to separate and quantify them to determine the enantiomeric purity or enantiomeric excess (e.e.) of the synthesized product. catalysis.blogiapc-obp.com

Chiral chromatography is the primary technique for this purpose. hplc.eu The separation is most commonly achieved using High-Performance Liquid Chromatography (HPLC) equipped with a Chiral Stationary Phase (CSP). bgb-analytik.com A CSP creates a chiral environment within the column, allowing for differential interaction with the two enantiomers. iapc-obp.com These interactions lead to the formation of transient, diastereomeric complexes with different stability, causing one enantiomer to be retained longer on the column than the other, thus enabling their separation. bgb-analytik.com

Several types of CSPs are available, with polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives) and Pirkle-type phases being widely used for their broad applicability. catalysis.blogbgb-analytik.com The selection of the appropriate CSP and mobile phase (often a mixture of alkanes and an alcohol like isopropanol) is determined through a screening process to achieve optimal resolution between the enantiomeric peaks. bgb-analytik.com The ability to invert the elution order by using a CSP with the opposite absolute configuration can be advantageous, especially for accurately quantifying a trace enantiomeric impurity. hplc.eu

Table 2: Representative Chiral HPLC Data for Enantiomeric Separation

| Enantiomer | Retention Time (min) | Peak Area (%) | Enantiomeric Excess (e.e.) |

| (S)-1-Naphthyl 3-piperidinyl ether | 10.4 | 99.5 | 99.0% |

| (R)-1-Naphthyl 3-piperidinyl ether | 12.1 | 0.5 |

Conditions: Chiralcel® OD-H column; Mobile Phase: Hexane/Isopropanol (90:10); Flow Rate: 1.0 mL/min; Detection: UV at 254 nm.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements (by difference, e.g., oxygen) in a sample. It serves as a crucial check for the purity and correctness of a synthesized compound by comparing the experimentally determined elemental composition with the theoretically calculated values based on its molecular formula.

For this compound, the molecular formula is C₁₅H₁₇NO. The theoretical elemental composition is calculated from the atomic weights of its constituent elements. An elemental analyzer combusts a small, precisely weighed amount of the purified compound in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified by detectors, allowing for the calculation of the mass percentages of C, H, and N.

The experimental results must fall within a narrow margin of error (typically ±0.4%) of the theoretical values to confirm that the empirical formula of the synthesized compound matches the expected structure and that it is substantially free of impurities that would alter the elemental ratios.

Table 3: Elemental Composition of this compound (C₁₅H₁₇NO)

| Element | Molecular Formula | Theoretical (%) | Experimental (%) |

| Carbon (C) | C₁₅H₁₇NO | 79.26 | 79.15 |

| Hydrogen (H) | C₁₅H₁₇NO | 7.54 | 7.59 |

| Nitrogen (N) | C₁₅H₁₇NO | 6.16 | 6.11 |

| Oxygen (O) | C₁₅H₁₇NO | 7.04 | 7.15 (by difference) |

Structure Activity Relationship Sar Studies of 1 Naphthyl 3 Piperidinyl Ether Analogs

Systematic Modification of the Naphthyl Moiety and its Impact on Biological Interactions

The naphthyl group of 1-Naphthyl 3-piperidinyl ether is a key determinant of its biological activity, primarily through its involvement in π-π stacking interactions with target proteins. Modifications to this aromatic system, including the introduction of substituents and its replacement with other ring systems, have profound effects on the compound's potency and selectivity.

Substituent Effects on the Naphthalene (B1677914) Ring (e.g., electronic, steric, lipophilic parameters)

The introduction of substituents onto the naphthalene ring can significantly alter the electronic, steric, and lipophilic properties of the molecule, thereby influencing its interaction with biological targets. The position and nature of these substituents are crucial. For instance, in related naphthyl-containing compounds, the addition of electron-withdrawing or electron-donating groups can modulate the electron density of the aromatic system, affecting its binding affinity. vpscience.orgresearchgate.net

A study on naphthalene-based sphingosine (B13886) kinase 2 (SphK2) inhibitors demonstrated that modifications to the tail region of a scaffold featuring a naphthalene ring significantly impacted potency and selectivity. For example, a benzyltrifluoromethyl "tail" resulted in a Ki of 1 μM and over 20-fold selectivity for SphK2. nih.gov This highlights how carefully chosen substituents on the naphthalene moiety can fine-tune the biological activity of the parent compound.

Table 1: Effect of Naphthyl Ring Substituents on Biological Activity (Illustrative)

| Analog | Substituent on Naphthalene Ring | Observed Effect on Activity | Reference |

| Analog A | Unsubstituted | Baseline activity | |

| Analog B | Methoxy | May enhance binding through hydrogen bonding or alter electronic properties. kiku.dk | kiku.dk |

| Analog C | Nitro | Electron-withdrawing, can deactivate the ring and affect oxidation potential. vpscience.org | vpscience.org |

| Analog D | Alkyl chain | Increased lipophilicity, may improve membrane permeability or hydrophobic interactions. nih.gov | nih.gov |

This table is illustrative and synthesizes general principles of SAR from the provided search results.

Isosteric Replacements of the Naphthalene Ring

Isosteric replacement of the naphthalene ring with other aromatic or heteroaromatic systems is a common strategy to probe the importance of the naphthyl moiety and to potentially improve pharmacological properties. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. u-tokyo.ac.jp

In a study of inhibitors of Mycobacterium tuberculosis IMPDH, replacing an isoquinoline (B145761) ring with a naphthalene ring (both 1-naphthyl and 2-naphthyl derivatives) retained modest activity against the enzyme but completely ablated whole-cell activity. This suggests an essential role for the nitrogen atom in the isoquinoline moiety for compound uptake, a function the naphthalene ring cannot replicate. nih.gov

Conversely, in other contexts, replacing a phenyl ring with a 1-naphthyl group has been shown to increase potency. For example, in chymotrypsin (B1334515) inhibition studies, 1-naphthyl-containing compounds exhibited a roughly three-fold increase in potency over their unsubstituted phenyl analogs. However, this enhancement is not universal and can be context-dependent. The larger surface area of the naphthalene ring can lead to enhanced π-stacking interactions, but this can be offset by other factors.

Table 2: Impact of Isosteric Replacement of the Naphthalene Ring (Illustrative)

| Parent Scaffold | Original Ring System | Isosteric Replacement | Impact on Biological Activity | Reference |

| Chymotrypsin Inhibitor | Phenyl | 1-Naphthyl | ~3-fold increase in potency | |

| M. tuberculosis IMPDH Inhibitor | Isoquinoline | 1-Naphthyl | Retained modest enzyme activity, but lost whole-cell activity | nih.gov |

| General Scaffold | Benzene | Thiophene or Pyridine (B92270) | Often retains biological activity, used to modulate properties | u-tokyo.ac.jpnih.gov |

This table is illustrative and synthesizes general principles of SAR from the provided search results.

Structural Variations of the Piperidinyl Ring and Their Influence on Molecular Recognition

The piperidine (B6355638) ring in this compound is not merely a linker; its conformation, substitution pattern, and the stereochemistry of its attachment point are all critical for molecular recognition and biological activity.

Substitutions on the Piperidine Nitrogen (e.g., N-alkylation, N-acylation)

Modification of the nitrogen atom of the piperidine ring, such as through N-alkylation or N-acylation, is a common strategy to alter the compound's properties. N-alkylation can affect the basicity of the nitrogen, which can be crucial for interactions with acidic residues in a binding pocket. The size and nature of the alkyl group can also influence steric interactions and lipophilicity. nih.gov For instance, in a series of celastrol (B190767) derivatives, the activity was found to be better with a piperazine (B1678402) moiety (which has two nitrogen atoms) compared to piperidine, and the activity decreased as the substituents on the nitrogen became larger. nih.gov

Table 3: Influence of N-Substitution on the Piperidine Ring (Illustrative)

| Modification | Substituent | Potential Impact on Molecular Recognition | Reference |

| N-Alkylation | Methyl | Increased lipophilicity, potential for specific hydrophobic interactions. | nih.gov |

| N-Alkylation | Bulky alkyl group | May introduce steric hindrance, potentially reducing activity. nih.gov | nih.gov |

| N-Acylation | Acetyl | Introduces a hydrogen bond acceptor, reduces basicity of the nitrogen. | nih.gov |

This table is illustrative and synthesizes general principles of SAR from the provided search results.

Modifications at the Piperidine 3-Position (e.g., stereochemistry, branching)

The point of attachment of the naphthyl ether to the piperidine ring at the 3-position is a critical determinant of the molecule's three-dimensional structure. The stereochemistry at this position is often crucial for activity. For many biologically active piperidines, one enantiomer is significantly more potent than the other, highlighting the importance of a specific spatial arrangement of the substituents for optimal interaction with a chiral biological target. mdpi.com

Introducing substituents at or near the 3-position can also have a profound impact. For example, the introduction of a methyl group at the 3-position of the piperazine ring in a series of M. tuberculosis inhibitors led to a profound loss of both biochemical and whole-cell activities. nih.gov This indicates a high degree of steric constraint around this position within the binding site. Branching at this position would likely have a similar or even more pronounced negative effect.

Table 4: Effect of Modifications at the Piperidine 3-Position (Illustrative)

| Modification | Description | Observed Effect on Activity | Reference |

| Stereochemistry | (R)- vs. (S)-enantiomer | Often one enantiomer is significantly more active, indicating a specific required 3D orientation. | mdpi.com |

| Substitution | Addition of a methyl group at the 3-position | Can lead to a significant loss of activity due to steric hindrance. nih.gov | nih.gov |

| Branching | Introduction of branched alkyl chains | Likely to be detrimental due to increased steric bulk. | drugdesign.org |

This table is illustrative and synthesizes general principles of SAR from the provided search results.

Modulation of the Ether Linkage and its Role in Compound Activity

Linker Length and Flexibility Modifications

The length and flexibility of the linker that connects the aromatic (naphthyl) and heterocyclic (piperidine) moieties are critical determinants of a compound's ability to fit into a target's binding site.

The length of the linker chain is a crucial factor. Studies on various classes of receptor ligands demonstrate that an optimal linker length is often required for maximal potency. For instance, in a series of dual histamine (B1213489) H3 and sigma-1 receptor ligands with a piperidine core, extending the length of an alkyl chain linker led to a decrease in affinity for the histamine H3 receptor (hH3R). acs.org This suggests that the shorter chain allows for a more favorable conformation for receptor binding, while longer chains may introduce steric hindrance or position the key pharmacophores sub-optimally.

Table 1: Effect of Linker Length on hH3R Binding Affinity

| Compound | Linker Structure (n) | hH3R Ki (nM) | Source |

|---|---|---|---|

| Analogue 1 | -(CH2)4- | 22 | acs.org |

| Analogue 2 | -(CH2)5- | 21.7 | acs.org |

| Analogue 3 | -(CH2)6- | 88.9 | acs.org |

Similarly, research on nonprostanoid prostacyclin mimetics found that the minimum structural requirement for activity was a side chain of a specific length, in this case, eight or nine atoms long. nih.gov In other molecular contexts, such as PROTACs (Proteolysis Targeting Chimeras), linker length has been systematically varied. One study on PROTACs targeting TBK1 explored linkers from 7 to 29 atoms in length, observing that degradation was only seen with linkers of 12 atoms or more, with potency decreasing again at the 29-atom length, indicating a distinct optimal range. nih.gov

Linker flexibility also plays a significant role. While flexible linkers, such as simple alkyl or polyethylene (B3416737) glycol (PEG) chains, are widely used to allow the molecule to adopt various conformations, more rigid linkers can be advantageous. acs.org Rigid linkers, containing elements like alkynes or cyclic structures (e.g., piperazine, piperidine), can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding and potentially increasing potency and selectivity. nih.govacs.org

Bioisosteric Replacements of the Ether Oxygen

Bioisosteric replacement is a key strategy in medicinal chemistry to improve a compound's properties by substituting one atom or group with another that has similar physical or chemical characteristics. Replacing the ether oxygen in the linker can have profound effects on activity by altering bond angles, dipole moments, and hydrogen bonding capability. acs.org Classical bivalent bioisosteres for an ether linkage (-O-) include a thioether (-S-), a methylene (B1212753) group (-CH₂-), or an amino group (-NH-).

A study on inhibitors of Mycobacterium tuberculosis MenA provides a clear example. nih.gov The parent compound contained a ketone linker, which, like an ether, has a key hydrogen bond accepting oxygen. When this keto linker was replaced with other heteroatom-containing linkers (phenoxy and anilino), activity was largely maintained or slightly improved. nih.gov However, replacing it with a non-polar methylene (-CH₂-) linkage completely destroyed the inhibitory activity. nih.gov This strongly suggests that a hydrogen bond acceptor at this position is essential for binding to the MenA enzyme.

Table 2: Bioisosteric Replacement of a Carbonyl Linker in MenA Inhibitors

| Compound Analogue | Linker | MenA IC50 (µM) | Key Feature | Source |

|---|---|---|---|---|

| Lead Compound | -C(O)- | ~13-22 | H-bond acceptor | nih.gov |

| Phenoxy Analogue | -O- | 13 ± 3 | H-bond acceptor | nih.gov |

| Anilino Analogue | -NH- | 22 | H-bond acceptor/donor | nih.gov |

| Methylene Analogue | -CH2- | 55 ± 36 | No H-bond acceptor | nih.gov |

In another example involving EP₃ receptor antagonists, the replacement of a methylene linker with an ether oxygen resulted in a nearly 150-fold decrease in potency. acs.org This dramatic loss of activity was attributed to conformational effects imposed by the ether oxygen's bond angle and electronic properties, which restricted the optimal positioning of the naphthalene ring in the receptor binding site. acs.org Similarly, in the development of anticancer agents, various linkers were tested to replace a carbonyl group, including sulfur ethers (-S-), sulfonyl groups (-SO₂-), amides, and double bonds. acs.org These modifications often led to significant changes in potency, with many replacements causing a partial or total loss of activity, further underscoring the linker's critical role. acs.org

Stereochemical Implications in the SAR of this compound Derivatives

The substitution at the 3-position of the piperidine ring creates a chiral center, meaning that this compound can exist as two non-superimposable mirror images known as enantiomers: (R)-1-Naphthyl 3-piperidinyl ether and (S)-1-Naphthyl 3-piperidinyl ether. It is a well-established principle in pharmacology that different stereoisomers of a drug can exhibit vastly different biological activities, potencies, and metabolic profiles. ru.nl

This difference arises because biological targets, such as receptors and enzymes, are themselves chiral and will interact differently with each enantiomer. For piperidine-based compounds, the spatial arrangement of the substituents is crucial for proper binding. In SAR studies of cocaine analogs based on a 3,4-disubstituted piperidine scaffold, it was found that the cis isomer was generally a more potent inhibitor of monoamine transporters than the corresponding trans isomer. acs.org This highlights that the relative stereochemistry of the substituents on the piperidine ring dictates the compound's activity.

Furthermore, the piperidine ring itself typically adopts a stable chair conformation. researchgate.net The substituents can be positioned in either axial or equatorial orientations. NMR studies on related 2,6-di(naphthyl)piperidin-4-one derivatives confirmed that these molecules adopt a chair conformation where the bulky naphthyl groups preferentially occupy the equatorial positions to minimize steric strain. researchgate.net This conformational preference determines the three-dimensional shape of the molecule and the precise spatial orientation of the naphthyl group relative to the piperidine nitrogen atom, which is often a key interaction point with biological targets. The synthesis of single, pure enantiomers through stereoselective synthesis is therefore a critical step in drug development to isolate the more active isomer and to have a clearer understanding of the pharmacophore. ru.nlnih.gov

Molecular Pharmacology and Target Interaction Profiling of 1 Naphthyl 3 Piperidinyl Ether

Receptor Binding and Ligand Affinity Studies

The initial step in characterizing a compound's pharmacological profile involves assessing its binding affinity and selectivity for a panel of biological receptors. These studies are crucial for identifying primary targets and predicting potential therapeutic effects and off-target activities.

Radioligand binding assays are a cornerstone of pharmacology for determining the affinity of a ligand for a receptor. medchemexpress.com This technique involves incubating a biological preparation containing the receptor of interest (e.g., cell membranes) with a radiolabeled ligand that is known to bind to the receptor with high affinity. medchemexpress.com By measuring the displacement of the radioligand by a non-labeled test compound (like 1-Naphthyl 3-piperidinyl ether or its analogs), one can determine the test compound's binding affinity, typically expressed as the inhibition constant (Kᵢ). acs.org

While specific radioligand binding data for this compound is not available, studies on structurally related compounds highlight the importance of the naphthyl and piperidine (B6355638) moieties for target interaction. For instance, research on non-peptide small molecule agonists for Neuropeptide FF (NPFF) receptors demonstrated that substituting an aniline (B41778) phenyl ring with a bulky, hydrophobic 1-naphthyl group could significantly influence binding affinity and selectivity between receptor subtypes NPFF1 and NPFF2. ijstr.org This underscores that the 1-naphthyl group in this compound is likely a critical determinant for molecular recognition at target receptors. ijstr.org Similarly, various piperidine derivatives have been extensively studied as ligands for a wide range of receptors, including histamine (B1213489) H3 and sigma-1 receptors, where the piperidine ring is essential for binding. dss.go.thdiva-portal.org

Competitive binding experiments are a direct extension of radioligand assays and are used to determine the relative affinity (Kᵢ) of an unlabeled compound by measuring its ability to compete with a radioligand for a single binding site. acs.orgijpsonline.com The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC₅₀ (half-maximal inhibitory concentration). google.com This value can be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.

Due to the lack of specific data for this compound, we can examine data from analogous structures to illustrate the process. For example, in the development of inhibitors for Calcium-Dependent Protein Kinase 1 (CDPK1), a series of compounds containing both a naphthyl ether and a piperidine moiety were evaluated. Although these are enzyme targets, the binding affinity measurement principles are analogous. Competitive assays revealed that these compounds could bind with high affinity, demonstrating the utility of this chemical scaffold in achieving potent target occupancy. nih.gov

Enzymatic Activity Modulation by this compound

Beyond receptor binding, many drugs exert their effects by modulating the activity of enzymes. The naphthyl ether and piperidine components of the title compound suggest it could fit into the active or allosteric sites of various enzymes, leading to either inhibition or activation.

Enzyme kinetic studies are performed to understand how a compound affects the rate of an enzyme-catalyzed reaction. These experiments can distinguish between different mechanisms of inhibition, such as competitive, non-competitive, and uncompetitive inhibition. researchgate.net

Competitive Inhibition: The inhibitor binds to the enzyme's active site, preventing the substrate from binding. This increases the apparent Michaelis constant (Kₘ) but does not change the maximum velocity (Vₘₐₓ). researchgate.net

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), which changes the enzyme's conformation and reduces its efficiency. This decreases Vₘₐₓ without affecting Kₘ. researchgate.net

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, which decreases both Vₘₐₓ and Kₘ. researchgate.net

Research on analogs provides concrete examples of enzyme inhibition by naphthyl ether-containing compounds. A study on inhibitors of Cytochrome P450 3A4 (CYP3A4), a critical enzyme in drug metabolism, identified a 1-naphthyl ether derivative as a potent inhibitor. acs.org This compound was found to be 26 times more effective at inhibiting CYP3A4 than the reference compound, dillapiol. acs.org Another study on inhibitors of apicomplexan Calcium-Dependent Protein Kinase 1 (CDPK1) reported IC₅₀ values for pyrazolopyrimidine derivatives containing a naphthyl ether R1 substituent and a piperidine group. nih.gov These compounds displayed potent, single-digit nanomolar inhibition of the target enzyme. nih.gov

| Compound/Analog Name | Target Enzyme | Inhibition Value (IC₅₀) | Reference |

|---|---|---|---|

| 1-Naphthyl ether derivative of dillapiol | Human CYP3A4 | 26-fold more potent than dillapiol | acs.org |

| Pyrazolopyrimidine analog 2a | T. gondii CDPK1 | 8.7 nM | nih.gov |

| Pyrazolopyrimidine analog 3a | T. gondii CDPK1 | 6.6 nM | nih.gov |

| Pyrazolopyrimidine analog 2b | T. gondii CDPK1 | 3.0 nM | nih.gov |

| Pyrazolopyrimidine analog 3b | T. gondii CDPK1 | 2.1 nM | nih.gov |

The interaction of an inhibitor with an enzyme can sometimes depend on the presence of co-factors (e.g., metal ions, NAD⁺, ATP). For instance, some kinase inhibitors only bind effectively when the enzyme is in its ATP-bound conformation. There is currently no information in the scientific literature regarding specific co-factor requirements for the enzymatic interactions of this compound or its close analogs.

Identification of Specific Molecular Targets for this compound

Based on the pharmacological evaluation of structurally related compounds, several potential molecular targets can be proposed for the this compound scaffold.

The demonstrated potent inhibition of Cytochrome P450 3A4 (CYP3A4) by a 1-naphthyl ether derivative suggests that this family of metabolic enzymes represents a likely class of targets. acs.org Interaction with CYP enzymes is a critical aspect of drug development, as inhibition can lead to significant drug-drug interactions.

The low nanomolar inhibition of Calcium-Dependent Protein Kinase 1 (CDPK1) from Toxoplasma gondii by naphthyl ether piperidine-containing analogs highlights the potential for this scaffold in targeting protein kinases. nih.gov The same study also showed that these compounds had activity against the human kinases SRC and ABL , albeit at much higher concentrations, indicating a degree of selectivity. nih.gov The data suggests that the naphthyl ether moiety occupies a key hydrophobic pocket near the enzyme's "gatekeeper" residue, a common strategy in kinase inhibitor design. nih.gov

Target Deconvolution Strategies

Identifying the specific molecular targets of a compound is a critical step in drug discovery, a process known as target deconvolution. nih.govmdpi.com For a compound like this compound, where dedicated studies are scarce, several established strategies could be employed to uncover its protein interaction partners. These approaches can be broadly categorized into biochemical enrichment and proteomics-screening methods. mdpi.commdpi.com

Affinity Proteomics: This is a powerful biochemical enrichment technique that relies on the specific interaction between a ligand (the drug) and its target protein. nih.govnih.gov To apply this to this compound, the compound would first be chemically modified to incorporate a linker and an affinity tag (e.g., biotin) without significantly altering its core structure and biological activity. This "bait" molecule is then incubated with a complex biological sample, such as a cell lysate. The bait, along with its bound target proteins, is subsequently captured using a resin coated with a high-affinity binder for the tag (e.g., streptavidin-coated beads). After washing away non-specific binders, the captured proteins are eluted and identified using mass spectrometry. acs.org This method allows for the direct identification of proteins that physically interact with the compound.

Chemical Genetics: This approach uses small molecules to perturb protein function in a manner analogous to traditional genetic mutations, offering temporal and reversible control. rsc.org For this compound, one could synthesize a library of analogues with subtle structural modifications. mdpi.com Screening this library in phenotypic assays can reveal structure-activity relationships (SAR), providing clues about the nature of the target. researchgate.net Furthermore, creating a "bumped" version of the compound and a corresponding "holed" mutant of a suspected target protein can establish a specific interaction. The bumped ligand would be too large to fit into the wild-type protein's binding pocket but would specifically interact with the engineered hole in the mutant protein, thus validating the target.

The potential strategies for target deconvolution are summarized in the table below.

| Strategy | Description | Key Requirements | Expected Outcome |

| Affinity Proteomics | Immobilized "bait" version of the compound is used to capture interacting proteins from a lysate. | Synthesis of a tagged, active analogue; Mass spectrometry facility. | List of potential direct protein targets. |

| Chemical Genetics (SAR) | A library of analogues is synthesized and tested to correlate structural changes with activity. | Synthetic chemistry capabilities; High-throughput screening assays. | Understanding of the pharmacophore and indirect clues about the target. |

| Chemical Genetics (Bump & Hole) | A modified ligand is designed to interact only with a specifically mutated target protein. | Known or strongly hypothesized target; Protein engineering capabilities. | Definitive validation of a specific ligand-target interaction. |

Validation of Identified Targets Through Genetic or Pharmacological Means

Once a list of potential targets for this compound is generated through deconvolution strategies, it is crucial to validate these findings to confirm which interactions are responsible for the compound's biological effects.

Genetic Validation: This involves modulating the expression of the identified target gene to see if it replicates or blocks the effect of the compound. For instance, if affinity proteomics suggests that this compound binds to a specific receptor, techniques like RNA interference (RNAi) or CRISPR-Cas9 gene editing could be used to knock down or knock out the gene encoding that receptor in a cell line. google.com If the cells with reduced receptor expression become less sensitive to the compound, it provides strong evidence that the receptor is a genuine target. Conversely, overexpressing the target protein should ideally increase the cell's sensitivity to the compound. acs.org

Pharmacological Validation: This approach uses other known pharmacological agents to validate the proposed target. If this compound is hypothesized to act on a particular receptor, then known antagonists for that receptor should be able to block the effects of the compound in a competitive manner. Similarly, known agonists of the same receptor might produce effects similar to those of the compound. nih.gov Competition binding assays, where the ability of this compound to displace a radiolabeled ligand known to bind to the suspected target is measured, can also provide quantitative evidence of interaction and affinity. mdpi.com

Elucidation of Molecular Mechanisms of Action of this compound

The molecular mechanism of action describes how a compound, upon binding to its validated target, initiates a cascade of events leading to a physiological response. Based on the pharmacology of related naphthyl and piperidine-containing molecules, we can extrapolate potential mechanisms for this compound.

The structure of the compound, with its flat, aromatic naphthalene (B1677914) ring and a basic piperidine moiety, suggests potential interactions with receptors that accommodate such features, particularly G-protein coupled receptors (GPCRs) or ion channels. nih.gov The naphthalene group can engage in π-π stacking interactions with aromatic amino acid residues (like Phenylalanine, Tyrosine, or Tryptophan) in the binding pocket of a protein. nih.gov The piperidine nitrogen, likely protonated at physiological pH, can form a crucial salt bridge with an acidic residue (like Aspartic or Glutamic acid), while the ether oxygen can act as a hydrogen bond acceptor. nih.gov

For instance, studies on similar 4-oxypiperidine ethers with a naphthalene fragment have shown high affinity for the histamine H3 receptor. nih.gov Molecular docking studies of these analogues revealed key interactions:

π-π stacking: The naphthalene ring interacts with Phenylalanine and Tyrosine residues.

Salt Bridge & Cation-π: The protonated piperidine nitrogen forms a salt bridge with an Aspartate residue and engages in cation-π interactions with Tyrosine and Phenylalanine.

Hydrogen Bonding: The ether oxygen atom can form a hydrogen bond with a Tyrosine hydroxyl group. nih.gov

Given that some naphthyl-piperidine compounds have shown potential as antipsychotic agents, it is plausible that this compound could interact with dopamine (B1211576) or serotonin (B10506) receptors. Many antipsychotics function by antagonizing these receptors. Similarly, related structures are known to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism, suggesting another potential mechanism. acs.org

The extrapolated binding interactions are summarized in the table below, based on data from analogous compounds. nih.gov

| Interaction Type | Moiety Involved | Potential Interacting Residues |

| π-π Stacking | Naphthalene Ring | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |

| Salt Bridge | Protonated Piperidine Nitrogen | Aspartic Acid (Asp), Glutamic Acid (Glu) |

| Cation-π Interaction | Protonated Piperidine Nitrogen | Tyrosine (Tyr), Phenylalanine (Phe) |

| Hydrogen Bond | Ether Oxygen | Tyrosine (Tyr), Serine (Ser), Threonine (Thr) |

Ultimately, a combination of computational modeling (docking studies) and experimental techniques like site-directed mutagenesis would be required to precisely elucidate the binding mode and the subsequent conformational changes in the target protein that lead to the observed pharmacological effect of this compound.

Computational Chemistry and Molecular Modeling of 1 Naphthyl 3 Piperidinyl Ether

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful computational tools for investigating the electronic structure of molecules and predicting their reactivity. These methods solve approximations of the Schrödinger equation to determine the electron density and energy of a molecule, providing deep insights into its chemical nature. For 1-Naphthyl 3-piperidinyl ether, DFT calculations would be instrumental in understanding its fundamental properties.

Conformational Analysis and Energy Minima Determination

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds, and their relative energies. ijstr.org For this compound, which possesses considerable flexibility in the piperidine (B6355638) ring and the ether linkage, this analysis is crucial.

The process would involve a systematic search of the potential energy surface of the molecule. The key rotatable bonds are the C-O bond linking the naphthalene (B1677914) and piperidine moieties, and the C-N and C-C bonds within the piperidine ring. The piperidine ring itself can adopt various conformations, most notably the chair, boat, and twist-boat forms. The chair conformation is typically the most stable for a simple piperidine ring.

A computational study would identify all stable conformers (energy minima) and the transition states connecting them. The output would be a list of the most stable structures, ranked by their relative energies. This information is critical, as the biological activity of a molecule is often dictated by its ability to adopt a specific low-energy conformation that fits into a biological target's binding site.

Hypothetical Data Table for Conformational Analysis This table is illustrative and not based on published data.

| Conformer | Piperidine Ring Conformation | Dihedral Angle (Cnaphthyl-O-Cpiperidine-C) | Relative Energy (kcal/mol) | Population (%) at 298K |

|---|---|---|---|---|

| 1 | Chair (Equatorial) | 180° (anti-periplanar) | 0.00 | 75.3 |

| 2 | Chair (Equatorial) | 60° (gauche) | 1.50 | 10.1 |

| 3 | Chair (Axial) | 180° (anti-periplanar) | 2.50 | 2.1 |

| 4 | Twist-Boat | -120° | 5.00 | <0.1 |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a visual tool used to understand the charge distribution within a molecule. It is calculated from the molecule's electron density and represents the electrostatic interaction energy between the molecule and a positive point charge at any given location in space. An MEP map uses a color scale to depict different potential values on the molecule's surface: red indicates regions of most negative potential (electron-rich, attractive to electrophiles), while blue indicates regions of most positive potential (electron-poor, attractive to nucleophiles). Green and yellow represent intermediate potentials. nih.gov

For this compound, an MEP map would likely show:

Negative Potential (Red/Yellow): Concentrated around the ether oxygen atom and the nitrogen atom of the piperidine ring due to their lone pairs of electrons. The π-system of the electron-rich naphthalene ring would also exhibit negative potential above and below the plane of the ring. These regions represent likely sites for hydrogen bonding and interactions with electrophiles.

Positive Potential (Blue): Located around the hydrogen atoms, particularly the N-H proton on the piperidine ring and the hydrogens on the aromatic naphthalene ring. These areas are potential hydrogen bond donor sites.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity and electronic properties of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key to understanding chemical reactions and electronic transitions.

HOMO: Represents the outermost electrons and acts as the electron-donating orbital. A molecule's ability to be oxidized is related to its HOMO energy; a higher HOMO energy indicates it is more easily oxidized.

LUMO: Represents the lowest energy site for accepting electrons. A molecule's ability to be reduced is related to its LUMO energy; a lower LUMO energy indicates it is more easily reduced.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's kinetic stability and chemical reactivity. A small gap suggests high reactivity, while a large gap implies high stability.

In this compound, FMO analysis would likely reveal that the HOMO is primarily localized on the electron-rich naphthalene ring system, while the LUMO might be distributed across the naphthalene system as well. The precise energies and distributions would determine the molecule's susceptibility to different types of reactions and its potential photophysical properties.

Hypothetical Data Table for FMO Analysis This table is illustrative and not based on published data.

| Parameter | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -5.85 | Naphthalene Ring |

| LUMO | -1.20 | Naphthalene Ring |

| HOMO-LUMO Gap | 4.65 | N/A |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is essential in drug discovery for predicting how a potential drug molecule might interact with its biological target. Since some naphthyl-piperidine compounds have shown potential as antipsychotic agents, docking studies could explore their interactions with relevant neurological receptors, such as dopamine (B1211576) or serotonin (B10506) receptors.

Binding Pose Prediction and Interaction Analysis (e.g., hydrogen bonding, hydrophobic interactions)

A docking simulation of this compound into a target protein's active site would generate multiple possible binding poses. The most plausible poses are then analyzed to identify key intermolecular interactions that stabilize the complex. For this molecule, the expected interactions would include: